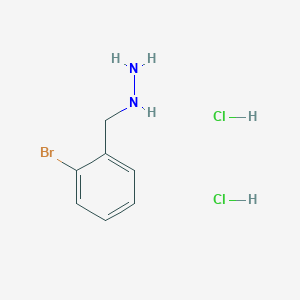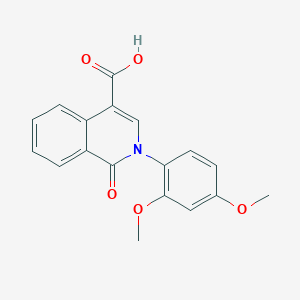![molecular formula C14H15F3N2O2 B2872750 N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311468-93-5](/img/structure/B2872750.png)
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide, also known as CRF1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress response, anxiety, and depression.
科学的研究の応用
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. The this compound receptor has been implicated in the pathophysiology of several psychiatric and neurological disorders such as anxiety, depression, post-traumatic stress disorder, and addiction. Therefore, this compound antagonists such as this compound have been investigated as potential treatments for these disorders.
作用機序
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide acts as a selective antagonist of the this compound receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key pathway in the body's stress response. By blocking the this compound receptor, this compound can reduce the release of stress hormones such as cortisol and alleviate the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound can reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior in animal models. Additionally, this compound can modulate the activity of the HPA axis and reduce the release of stress hormones such as cortisol.
実験室実験の利点と制限
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has several advantages for lab experiments. This compound is highly selective for the this compound receptor and does not interact with other receptors, which makes it a valuable tool for studying the role of the this compound receptor in various physiological and pathological processes. However, the limitations of this compound include its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
将来の方向性
There are several future directions for the research on N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide. One potential direction is to investigate the therapeutic potential of this compound in other diseases and disorders such as chronic pain, inflammatory bowel disease, and obesity. Additionally, the development of more potent and selective this compound antagonists can improve the efficacy and safety of these compounds for clinical use. Finally, the investigation of the downstream signaling pathways of the this compound receptor can provide insights into the molecular mechanisms underlying the effects of this compound and other this compound antagonists.
合成法
The synthesis of N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves a multistep process that starts with the reaction of 2-(trifluoromethyl)phenol with 1-bromo-3-chloropropane to form 2-(trifluoromethyl)phenoxy)-1-chloropropane. This intermediate compound is then reacted with sodium cyanide to form this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-3-10(8-18)19-13(20)9(2)21-12-7-5-4-6-11(12)14(15,16)17/h4-7,9-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVXYXVSSIJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C(C)OC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)
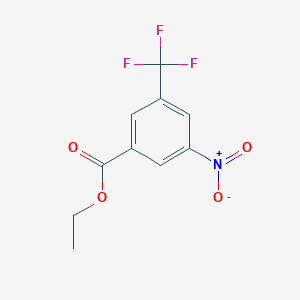
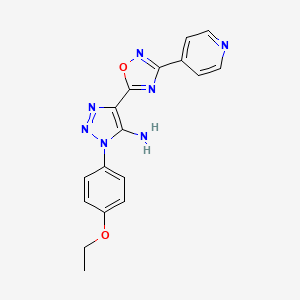

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)
![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
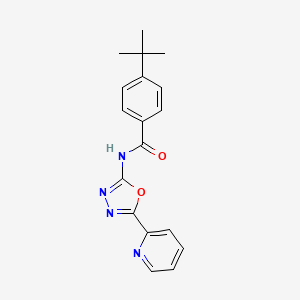
![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)
